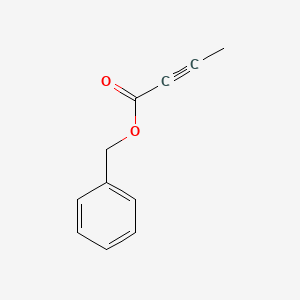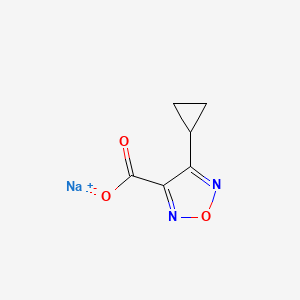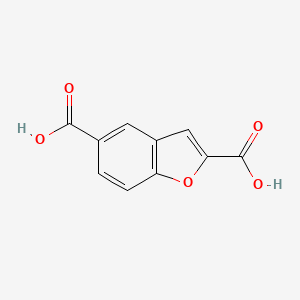![molecular formula C55H69N2P B14024594 (1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine](/img/structure/B14024594.png)
(1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a phosphanyl group and a pyridinylmethyl group, making it an interesting subject for studies in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine typically involves multiple steps, including the formation of the indeno[2,1-d]fluorene core, the introduction of the phosphanyl group, and the attachment of the pyridinylmethyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine: can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions could introduce new functional groups to the pyridinylmethyl moiety.
Scientific Research Applications
(1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine:
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Biology: The compound may have potential as a probe for studying biological systems due to its unique structure.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: The compound’s stability and reactivity make it suitable for use in material science and nanotechnology.
Mechanism of Action
The mechanism by which (1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine exerts its effects depends on its interaction with molecular targets. The phosphanyl group can coordinate with metal ions, influencing catalytic activity, while the pyridinylmethyl group can interact with biological macromolecules, affecting their function. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar compounds include other phosphanyl-substituted indeno[2,1-d]fluorenes and pyridinylmethyl-substituted fluorene derivatives. Compared to these compounds, (1aS,4aS,9bS)-10-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-N-((3-methylpyridin-2-yl)methyl)-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluoren-9-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C55H69N2P |
|---|---|
Molecular Weight |
789.1 g/mol |
IUPAC Name |
(15S)-6-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(3-methylpyridin-2-yl)methyl]pentacyclo[11.7.0.01,9.02,7.015,20]icosa-2(7),3,5,8,10,12-hexaen-8-amine |
InChI |
InChI=1S/C55H69N2P/c1-35-19-18-26-56-47(35)34-57-50-46-24-16-21-37-27-36-20-14-15-22-44(36)55(37,46)45-23-17-25-48(49(45)50)58(42-30-38(51(2,3)4)28-39(31-42)52(5,6)7)43-32-40(53(8,9)10)29-41(33-43)54(11,12)13/h16-19,21,23-26,28-33,36,44,57H,14-15,20,22,27,34H2,1-13H3/t36-,44?,55?/m0/s1 |
InChI Key |
DRLBDYDVUAPADK-WGANGRHTSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)CNC2=C3C=CC=C4C3(C5CCCC[C@H]5C4)C6=C2C(=CC=C6)P(C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC1=C(N=CC=C1)CNC2=C3C=CC=C4C3(C5CCCCC5C4)C6=C2C(=CC=C6)P(C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


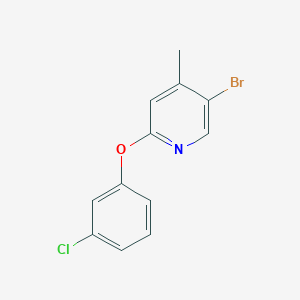
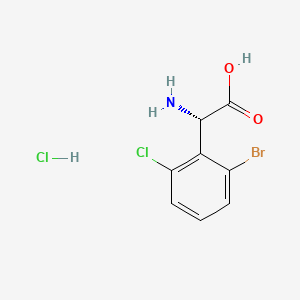
![2-(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14024525.png)



![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B14024544.png)
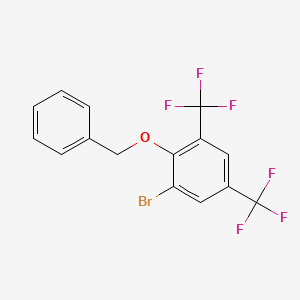

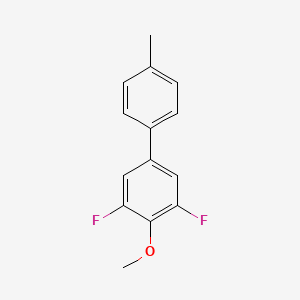
![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14024561.png)
